molecular formula C22H28N2O4S B12471427 3-(azepan-1-ylsulfonyl)-N-(4-methoxybenzyl)-4-methylbenzamide

3-(azepan-1-ylsulfonyl)-N-(4-methoxybenzyl)-4-methylbenzamide

Katalognummer: B12471427
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: NIVMTGCEJZFMMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(azepan-1-ylsulfonyl)-N-(4-methoxybenzyl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(4-methoxybenzyl)-4-methylbenzamide typically involves the following steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting azepane with chlorosulfonic acid under controlled conditions.

    Coupling with 4-methoxybenzylamine: The sulfonyl chloride is then reacted with 4-methoxybenzylamine in the presence of a base such as triethylamine to form the sulfonamide.

    Amidation: The final step involves the reaction of the sulfonamide with 4-methylbenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include sulfides.

    Substitution: Products include nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(4-methoxybenzyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and benzamide groups play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-N-(4-methoxybenzyl)-4-chlorobenzamide
  • 3-(azepan-1-ylsulfonyl)-N-(4-methoxybenzyl)-4-fluorobenzamide

Uniqueness

3-(azepan-1-ylsulfonyl)-N-(4-methoxybenzyl)-4-methylbenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the azepane ring and the sulfonyl group also contributes to its distinct properties compared to other similar compounds.

Eigenschaften

Molekularformel

C22H28N2O4S

Molekulargewicht

416.5 g/mol

IUPAC-Name

3-(azepan-1-ylsulfonyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide

InChI

InChI=1S/C22H28N2O4S/c1-17-7-10-19(22(25)23-16-18-8-11-20(28-2)12-9-18)15-21(17)29(26,27)24-13-5-3-4-6-14-24/h7-12,15H,3-6,13-14,16H2,1-2H3,(H,23,25)

InChI-Schlüssel

NIVMTGCEJZFMMK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)N3CCCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.